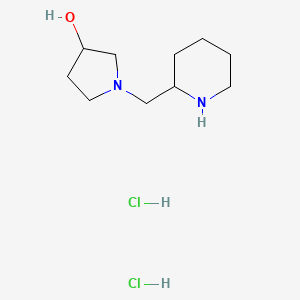
1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride
説明
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .科学的研究の応用
Piperidine and Pyrrolidine in Medicinal Chemistry
Piperidine and pyrrolidine rings are prevalent in medicinal chemistry due to their versatility and the significant biological activity they impart to molecules. The five-membered pyrrolidine ring, in particular, is utilized extensively in drug discovery efforts for treating human diseases. This is attributed to the saturated scaffold's ability to explore pharmacophore space efficiently due to sp^3-hybridization, contribute to stereochemistry, and increase three-dimensional coverage, a phenomenon known as "pseudorotation" (Li Petri et al., 2021).
Biological Significance of Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids (PAs) are secondary metabolites found in various plant species and are known for their defense mechanism against herbivores. The biosynthesis and diversity of PAs, particularly in the tribe Senecioneae, highlight the evolutionary adaptation of plants to synthesize compounds that serve as potent chemical defenses. This diversity in PA profiles suggests a high degree of biosynthetic plasticity, which could be indicative of the synthetic versatility of related compounds like 1-(2-Piperidinylmethyl)-3-pyrrolidinol dihydrochloride (Langel et al., 2011).
Application in Synthesis and Catalysis
The synthesis of complex molecules often relies on catalysts that can efficiently promote the formation of key structural features. Research on hybrid catalysts for synthesizing pyranopyrimidine scaffolds, which share structural motifs with piperidine and pyrrolidine derivatives, demonstrates the importance of these catalysts in developing new chemical entities. The review of synthetic pathways employing various catalysts for such scaffolds indicates the potential application of this compound in facilitating chemical transformations (Parmar et al., 2023).
Chemosensing and Analytical Applications
Pyridine derivatives, closely related to piperidine structures, have been utilized as exquisite sensing materials due to their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes. This indicates the potential of compounds like this compound in the development of new chemosensors for detecting various species in environmental, agricultural, and biological samples (Jindal & Kaur, 2021).
作用機序
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been shown to interact with various targets leading to a wide range of biological activities .
Biochemical Pathways
Piperidine derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
Like all drugs, the action of piperidine derivatives can be influenced by a variety of environmental factors, including temperature, ph, and the presence of other substances .
将来の方向性
特性
IUPAC Name |
1-(piperidin-2-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.2ClH/c13-10-4-6-12(8-10)7-9-3-1-2-5-11-9;;/h9-11,13H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXQEBFRSGXNPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC(C2)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,4S)-4-[2-Bromo-4-(tert-pentyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398291.png)
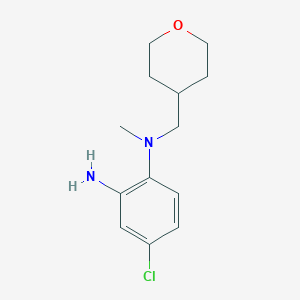
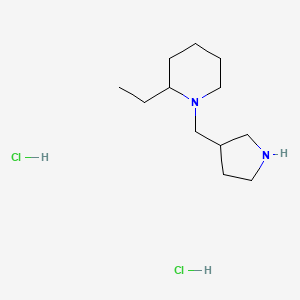


![(2S,4S)-4-[4-(Acetylamino)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398303.png)
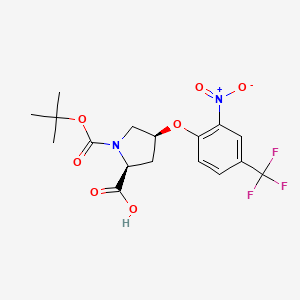
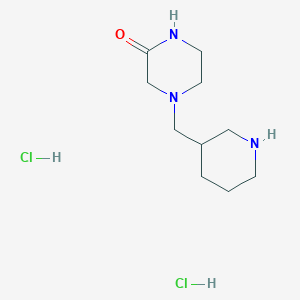
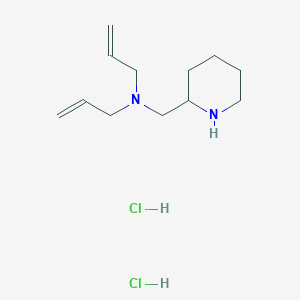
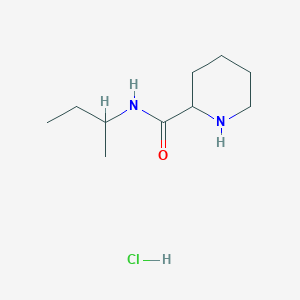

![2-[Ethyl(2-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398310.png)
![Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate](/img/structure/B1398311.png)
![Ethyl 3-amino-4-[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B1398312.png)